molecular formula C14H21N B14073756 1-(4-Tert-butylphenyl)pyrrolidine

1-(4-Tert-butylphenyl)pyrrolidine

Cat. No.: B14073756
M. Wt: 203.32 g/mol
InChI Key: VPXKSMHKVUAWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenyl)pyrrolidine (CAS 186682-67-7) is a chemical compound supplied as a yellow to white solid with a melting point of 38 to 42 °C . With a molecular formula of C 14 H 21 N and a molecular weight of 203.32 g/mol, this compound serves as a versatile building block in synthetic organic and medicinal chemistry . It is recognized for its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules, including chiral standards and enzyme inhibitors . Researchers utilize this compound in the development of pharmaceuticals, fine chemicals, and as a reagent in various synthesis applications . It is typically characterized by analytical methods such as HPLC, GC-MS, NMR, and LCMS to ensure high purity, which is available in specifications exceeding >99% for research and development purposes . Recommended storage is in a sealed container at room temperature (20-22°C) . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-(4-tert-butylphenyl)pyrrolidine

InChI

InChI=1S/C14H21N/c1-14(2,3)12-6-8-13(9-7-12)15-10-4-5-11-15/h6-9H,4-5,10-11H2,1-3H3

InChI Key

VPXKSMHKVUAWOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCCC2

Origin of Product

United States

Preparation Methods

Diastereomeric Salt Formation

The optical resolution of racemic 1-(4-tert-butylphenyl)pyrrolidine-4-carboxylic acid was achieved using (S)-(+)-α-methyl-4-methylbenzylamine as a resolving agent. This method produced diastereomeric salts with distinct solubility profiles, enabling separation through fractional crystallization. Subsequent acid hydrolysis yielded enantiomerically pure (R)- and (S)-pyrrolidine carboxylic acids with 45.3–48.7% recovery.

Table 1: Crystallization Parameters for Diastereomeric Salts

Resolving Agent Solvent System Yield (%) [α]D (c=1.0, CH2Cl2)
(S)-α-Methyl-4-methylbenzylamine Ethanol/Water 47.2 +2.94° (R-enantiomer)
(S)-α-Methyl-4-methylbenzylamine Hexane/Ethyl Acetate 45.3 -3.01° (S-enantiomer)

Chiral Stationary Phase Chromatography

High-performance liquid chromatography (HPLC) using Chiralcel OD and OJ columns achieved baseline separation of methyl 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methoxybenzoate enantiomers. The mobile phase consisting of n-hexane:isopropanol:trifluoroacetic acid (80:20:0.1 v/v) provided a resolution factor (Rs) >2.0, enabling isolation of (S)- and (R)-enantiomers with 99.8% enantiomeric excess.

Palladium-Mediated Coupling Strategies

Sonogashira Cross-Coupling

The synthesis of 5-(2-nitrophenyl)pent-4-yn-1-yl intermediates utilized Pd(PPh3)2Cl2 (5 mol%) and CuI (5 mol%) in triethylamine/THF at 25°C. This methodology enabled coupling between tert-butyl pent-4-yn-1-yl(tosyl)carbamate and 2-nitroiodobenzene with 97% yield, critical for constructing pyrrolidine precursors.

Table 2: Optimization of Sonogashira Coupling Conditions

Catalyst System Base Temperature (°C) Time (h) Yield (%)
Pd(PPh3)2Cl2/CuI Et3N 25 12 97
Pd(OAc)2/P(o-tol)3 iPr2NH 50 18 78
Pd2(dba)3/XPhos K2CO3 80 24 65

Cyclization to Pyrrolidine Core

Post-coupling hydrogenation of alkynes to cis-diols followed by reductive amination completed the pyrrolidine ring formation. Using Raney nickel (30 bar H2, EtOH, 60°C), intermediates underwent cyclization with concurrent nitro group reduction, achieving 89% conversion efficiency.

Mitsunobu Reaction in Etherification

The installation of methoxybenzoate groups at the pyrrolidine 4-position employed Mitsunobu conditions (DIAD, Ph3P). Reaction of 1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid with methyl 4-hydroxybenzoate in THF at 0–25°C provided protected intermediates in 93.8% yield.

Equation 1:
$$ \text{Pyrrolidine-4-COOH} + \text{4-HO-Bz-OMe} \xrightarrow{\text{DIAD, Ph}_3\text{P}} \text{Pyrrolidine-4-O-Bz-OMe} $$

Industrial-Scale Synthesis for Pharmaceutical Applications

AbbVie’s patented route to ombitasvir incorporates this compound as a key subunit. The current Good Manufacturing Practice (cGMP) process features:

  • Boc Protection : tert-Butyloxycarbonyl (Boc) protection of pyrrolidine nitrogen using Boc2O (1.1 eq) in CH2Cl2 with DMAP catalysis (93% yield)
  • Suzuki-Miyaura Arylation : Palladium-mediated coupling of pyrrolidine boronic ester with 4-bromotert-butylbenzene (Pd(dppf)Cl2, K2CO3, 80°C, 88% yield)
  • Global Deprotection : Sequential removal of Boc and methyl ester groups via HCl/MeOH (4N, 60°C) followed by saponification (NaOH, EtOH/H2O)

X-Ray Crystallographic Confirmation

Absolute configuration determination utilized 4-bromo-2-fluorobenzamide derivatives analyzed via anomalous dispersion effects. Crystals grown from ethyl acetate/hexane at 4°C (space group P212121) confirmed the S-configuration through direct methods (MULTAN78).

Table 3: Crystallographic Data for (S)-Enantiomer

Parameter Value
Formula C22H24BrFN2O3
Crystal System Orthorhombic
a (Å) 10.1542(3)
b (Å) 12.8974(4)
c (Å) 18.2345(6)
R-factor 0.0412

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

Method Steps Overall Yield (%) Purity (HPLC) Scalability
Chiral Resolution 6 45.3 99.8% ee Pilot Scale
Palladium Catalysis 5 78.2 98.5% Multi-Kilogram
Industrial Process 8 62.4 99.9% Metric Ton

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The search results provide information regarding the synthesis and applications of compounds containing the 1-(4-tert-butylphenyl)pyrrolidine moiety, particularly in the context of pharmaceutical research.

Synthesis and chemical structure

  • N-aromatic pyrrolidine The N-aromatic pyrrolidine may have the structure of Formula 2 .
  • Synthesis method The present invention also comprises the steps of (a) synthesizing N-aromatic pyrrolidine; (b) mixing the N-aromatic pyrrolidine with a first oxidizing agent and a silyl enol ether raw material, and synthesizing an amino ketone compound through an oxidative Mannich reaction .

Pharmaceutical Applications

  • Antilipidemic agents Enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid can be prepared via separation by Chiralcel OJ column chromatography of their methyl ester and also by the same method as the described racemate's synthesis from optically active 1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid respectively .
  • (S)-(+)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid (S-2E) Was superior in the lowering abilities of the plasma TG and phospholipid(PL) and was chosen as a candidate for a novel antilipidemic agent .
  • Tropane alkaloid derivatives Tropane alkaloids are used as treatments for various diseases .
  • Parkinson's disease 123I-Ioflupane is a radioactive drug used to diagnose Parkinson's disease as a contrast agent used in neuroimaging .
  • Retinoic acid-related orphan receptor γ (RORγt) inverse agonists The cis-3,4-diphenylpyrrolidine scaffold was used to maintain the “U-shaped” conformation of a RORγt inhibitor .
  • Peroxisome proliferator-activated receptors (PPARs) agonists 4-benzylpyrrolidine-3-carboxylic acid derivatives as potent agonists at peroxisome proliferator-activated receptors (PPARs) .
  • CXCR4 chemokine receptor antagonists ( S)-pyrrolidines as CXCR4 chemokine receptor antagonists with antimetastatic activity .

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their function. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The tert-butyl group in this compound contributes to a higher LogP (4.02) compared to fluorinated (e.g., 1-(4-Fluoro-2-methylphenyl)pyrrolidine) or chlorinated analogs, suggesting superior membrane permeability .
  • Steric Effects : Bulky substituents like tert-butyl may reduce enzymatic degradation, enhancing metabolic stability relative to smaller groups (e.g., methyl or fluoro) .

Pharmacological and Functional Differences

  • NMDA Receptor Antagonism: Fluorolintane (2-F-DPPy), a 1,2-diarylethylamine-pyrrolidine hybrid, exhibits dissociative effects via NMDA receptor blockade . In contrast, the tert-butyl group in this compound likely shifts activity toward non-CNS applications due to steric hindrance.
  • Synthetic Utility : Compounds like 1-(2-Chloroethyl)pyrrolidine hydrochloride are intermediates in synthesizing estrogen receptor antagonists (e.g., Nafoxidine) , whereas the tert-butyl variant’s diazenyl group (as in 1319748-01-0) may enable photochemical or coordination chemistry applications .

Case Study: Psychoactive vs. Therapeutic Derivatives

  • Psychoactive Analogs : Pyrrolidine derivatives such as TCPy (1-[1-(2-thienyl)cyclohexyl]pyrrolidine) are classified as dissociative drugs , whereas this compound’s steric bulk likely mitigates such activity, aligning it with therapeutic candidates like remacemide (a neuroprotective 1,2-diarylethylamine) .

Biological Activity

1-(4-Tert-butylphenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroactive properties. This article explores the various aspects of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a tert-butylphenyl group. This structural configuration may enhance its lipophilicity and receptor binding affinity, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its interactions with specific molecular targets. The pyrrolidine ring can modulate enzyme and receptor activities, influencing various biological pathways. The sulfonyl group in related compounds has been shown to form strong interactions with proteins, which may also apply to this compound's derivatives.

1. Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacterial strains, as well as various fungal strains. For instance, compounds similar to this compound have shown moderate to significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific analogs have demonstrated efficacy in various cancer cell lines, although comprehensive clinical data are still required for validation .

3. Neuroactive Properties

The presence of the pyrrolidine ring is often associated with neuroactive properties. Computational models have predicted that this compound could interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders .

Case Studies

Case Study 1: Antiepileptic Activity
A study involving structurally related compounds revealed that certain pyrrolidone derivatives exhibited significant antiepileptic activity. The research highlighted the importance of specific substitutions on the pyrrolidine ring for enhancing biological efficacy .

Case Study 2: Antilipidemic Effects
Another investigation focused on enantiomers of related compounds showed dual action as an antilipidemic agent, effectively lowering plasma triglycerides and cholesterol levels in vivo. This suggests that similar mechanisms may be present in this compound .

Data Tables

Compound Structure Features Potential Activity
This compoundPyrrolidine ring, tert-butylphenyl groupAntimicrobial, anticancer, neuroactive
(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamidePyrrolidine ring, acetyl groupNeuroactive, anti-inflammatory
N-(4-tert-butylphenyl)acetamideAcetamide structurePotentially neuroactive

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-tert-butylphenyl)pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves coupling tert-butyl-substituted aryl halides with pyrrolidine derivatives via Buchwald-Hartwig amination or nucleophilic aromatic substitution. For example, demonstrates phosphonylation reactions using photoredox catalysis, achieving moderate yields (42–69%) under optimized solvent and base conditions (e.g., CH₃CN with NaOH). Key factors include steric hindrance from the tert-butyl group, which may necessitate elevated temperatures or specialized catalysts (e.g., Pd-based systems) to improve efficiency .

Q. How can researchers characterize the structural integrity of this compound derivatives?

  • Methodological Answer : Multi-modal spectroscopic analysis is critical:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton/carbon environments, while 31P^{31}\text{P} NMR (for phosphorylated analogs) resolves rotameric mixtures, as seen in for compound 4t .
  • HRMS/ESI-MS : Confirms molecular weight and purity.
  • X-ray crystallography : Resolves stereochemical ambiguities, though crystallization challenges due to the bulky tert-butyl group may require alternative methods like computational modeling .

Q. What safety precautions are essential when handling this compound derivatives?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for specific hazards (e.g., flammability, toxicity). and recommend:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and respirators to avoid inhalation/contact.
  • Storage : Inert atmosphere (N₂/Ar) and cool, dry conditions to prevent degradation.
  • Waste Disposal : Neutralization of reactive intermediates (e.g., chlorinated byproducts) before disposal .

Advanced Research Questions

Q. How can rotational isomers (rotamers) in this compound derivatives complicate structural analysis, and what strategies mitigate this?

  • Methodological Answer : The tert-butyl group induces steric strain, leading to rotameric mixtures (e.g., ’s compound 4t). Strategies include:

  • Variable-Temperature NMR : Lowering temperature slows rotation, splitting peaks into distinct rotamers.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict energy barriers between rotamers and guide experimental design .

Q. What mechanistic insights explain the regioselectivity of functionalizing this compound?

  • Methodological Answer : The tert-butyl group directs electrophilic substitution to the para position via steric and electronic effects. For example, ’s sulfonylation reactions favor the para position due to reduced steric hindrance compared to ortho. Mechanistic studies (e.g., kinetic isotope effects or Hammett plots) can quantify electronic contributions .

Q. How do structural modifications (e.g., phosphorylation or fluorination) alter the bioactivity of this compound?

  • Methodological Answer : Phosphorylation () enhances solubility and metal-binding capacity, relevant for catalytic applications. Fluorination ( ) increases metabolic stability and membrane permeability, critical in drug discovery. Biological assays (e.g., enzyme inhibition or cytotoxicity screens) paired with QSAR models () link structural changes to activity .

Q. What challenges arise in scaling up the synthesis of this compound derivatives, and how can they be addressed?

  • Methodological Answer : Scale-up issues include poor heat dissipation (for exothermic reactions) and low yields due to steric effects. Solutions:

  • Flow Chemistry : Improves temperature control and mixing efficiency.
  • Catalyst Optimization : Heterogeneous catalysts (e.g., immobilized Pd) reduce metal leaching and costs.
  • Process Analytical Technology (PAT) : In-line NMR or IR monitors reaction progress dynamically .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar synthetic routes: How should researchers reconcile conflicting data?

  • Methodological Answer : Variability often stems from subtle differences in reaction conditions (e.g., solvent purity, trace moisture, or catalyst lot). Reproduce methods rigorously, and use Design of Experiments (DoE) to identify critical parameters (e.g., ’s 42% vs. 69% yields for analogous compounds). Statistical tools (e.g., ANOVA) quantify factor significance .

Tables for Key Data

Property Example Data Source
Synthetic Yield Range42% (4t) to 69% (4v)
Rotamer Analysis MethodVT-NMR, DFT Modeling
Biological ScreeningQSAR for antifungal activity (e.g., fenpropidin)
Safety HazardsH303 (harmful if swallowed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.